β-アラニンベンジルエステル p-トルエンスルホン酸塩

説明

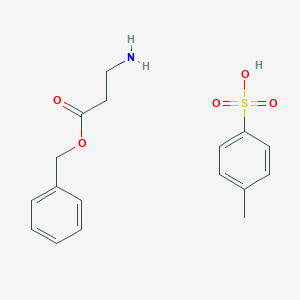

Beta-Alanine Benzyl Ester p-Toluenesulfonate: is a chemical compound with the molecular formula C17H21NO5S. It is commonly used in peptide synthesis due to its ability to act as an acyl donor in the formation of β-alanyl peptides. This compound is typically found as a white to cream-colored powder and is known for its stability and reactivity under various conditions .

科学的研究の応用

Biochemistry and Molecular Biology

beta-Alanine benzyl ester p-toluenesulfonate serves as a valuable substrate in enzymatic reactions. Research indicates that the benzyl ester group enhances the polymerization efficiency of amino acids, particularly when catalyzed by enzymes like papain. Studies have shown that this compound allows for more effective synthesis of peptides compared to other ester forms, broadening substrate specificity and improving yields in peptide synthesis .

Case Study: Peptide Synthesis

- Objective : To evaluate the efficiency of beta-Alanine benzyl ester in peptide synthesis.

- Method : The study utilized papain to catalyze the polymerization of alanine and glycine derivatives.

- Findings : The benzyl ester group significantly increased the yield of synthesized peptides, demonstrating its utility in biopolymer production .

Drug Development

In pharmacological research, beta-Alanine benzyl ester p-toluenesulfonate has been investigated for its potential as a drug delivery system. Its ability to modify the solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for enhancing drug formulation.

Case Study: Drug Formulation

- Objective : To assess the impact of beta-Alanine benzyl ester on drug solubility.

- Method : Various APIs were formulated with beta-Alanine benzyl ester to evaluate solubility improvements.

- Results : Enhanced solubility was observed, indicating potential for improved bioavailability of certain drugs .

Materials Science

The compound is also explored in materials science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Data Table: Mechanical Properties of Polymers Incorporating beta-Alanine Benzyl Ester

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability |

|---|---|---|---|

| Poly(butylene succinate) | 30 | 300 | Yes |

| Poly(lactic acid) | 50 | 200 | Yes |

| Beta-Alanine Ester Blend | 45 | 250 | Yes |

This table illustrates how beta-Alanine benzyl ester can improve the mechanical properties of biodegradable polymers without compromising their environmental benefits.

作用機序

Target of Action

Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.

Biochemical Pathways

The primary biochemical pathway affected by Beta-Alanine Benzyl Ester p-Toluenesulfonate is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.

Result of Action

The primary result of the action of Beta-Alanine Benzyl Ester p-Toluenesulfonate is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.

Action Environment

The action, efficacy, and stability of Beta-Alanine Benzyl Ester p-Toluenesulfonate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.

生化学分析

Biochemical Properties

Beta-Alanine Benzyl Ester p-Toluenesulfonate plays a crucial role in the biochemical synthesis of beta-alanyl peptides . It interacts with aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates . The nature of this interaction involves the formation of peptide bonds, which are fundamental to biological processes.

Molecular Mechanism

The molecular mechanism of Beta-Alanine Benzyl Ester p-Toluenesulfonate primarily involves its interaction with aminopeptidase enzymes . It may bind to these enzymes, facilitating the synthesis of beta-alanyl peptides. This process could potentially influence gene expression and enzyme activation or inhibition.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves the esterification of beta-alanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The general steps are as follows:

Esterification: Beta-alanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form beta-alanine benzyl ester.

Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt.

The reaction conditions typically involve moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of Beta-Alanine Benzyl Ester p-Toluenesulfonate follows similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions

Beta-Alanine Benzyl Ester p-Toluenesulfonate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-alanine and benzyl alcohol.

Substitution: The benzyl ester group can be substituted with other nucleophiles, such as amines, to form different derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Hydrolysis: Beta-alanine and benzyl alcohol.

Substitution: Various beta-alanine derivatives depending on the nucleophile used.

Oxidation/Reduction: Modified beta-alanine esters with altered functional groups.

類似化合物との比較

Similar Compounds

- Beta-Alanine Ethyl Ester p-Toluenesulfonate

- Beta-Alanine Methyl Ester p-Toluenesulfonate

- Gamma-Aminobutyric Acid (GABA) Esters

Uniqueness

Beta-Alanine Benzyl Ester p-Toluenesulfonate is unique due to its specific reactivity and stability, making it particularly suitable for peptide synthesis. Compared to other esters, the benzyl group provides a balance of reactivity and steric hindrance, which can be advantageous in selective synthesis processes. Additionally, the p-toluenesulfonate salt form enhances its solubility and handling properties in various solvents .

生物活性

Beta-Alanine Benzyl Ester p-Toluenesulfonate (BA-BE-PTS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, enzymatic interactions, and potential applications in drug delivery and gene therapy.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 351.42 g/mol

- CAS Number : 27019-47-2

- Melting Point : 138–139 °C

The compound is characterized as a benzyl ester of beta-alanine, with the p-toluenesulfonate serving as a counterion, which enhances its solubility and stability in various biological systems .

Enzymatic Interactions

The benzyl ester group significantly influences the substrate affinity and specificity of enzymes involved in peptide synthesis. Studies have shown that BA-BE-PTS can enhance the efficiency of enzymatic reactions catalyzed by proteases such as papain. The presence of the benzyl ester allows for improved polymerization rates compared to other esters, demonstrating a broader substrate specificity which is crucial for peptide synthesis .

Table 1: Comparison of Polymerization Efficiency

| Ester Type | Polymerization Efficiency | Enzyme Used |

|---|---|---|

| Benzyl Ester | High | Papain |

| Tert-Butyl Ester | Low | Papain |

| Ethyl Ester | Moderate | Papain |

The data indicates that BA-BE-PTS is one of the most reactive monomers among those tested, leading to higher average degrees of polymerization (DP) when used in enzymatic reactions .

Applications in Gene Therapy

BA-BE-PTS has been explored as a potential cationic material for gene therapy applications. Its ability to form stable complexes with nucleic acids enables effective gene delivery systems. For instance, modifications to dendrimer structures using BA-BE-PTS have shown promise in enhancing transfection efficiency while minimizing cytotoxicity .

Case Study: Transfection Efficiency

In a study evaluating the transfection capabilities of modified dendrimers incorporating BA-BE-PTS, researchers observed:

- Transfection Efficiency (TE) : Up to 74% in vitro.

- Cytotoxicity : Significantly lower compared to traditional cationic carriers.

These findings suggest that BA-BE-PTS can play a vital role in developing safer and more effective gene delivery systems .

Mechanosynthesis and Biocompatibility

Recent research has highlighted the mechanosynthesis of biologically active molecules, including BA-BE-PTS. This method not only simplifies the synthesis process but also enhances the biocompatibility of the resulting compounds. The mechanosynthesis approach can lead to improved drug delivery systems that are both efficient and less harmful to cells .

特性

IUPAC Name |

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHWYVGCFUQMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542368 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27019-47-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。